Hiptagin

Description

Properties

CAS No. |

19896-10-7 |

|---|---|

Molecular Formula |

C18H24N4O18 |

Molecular Weight |

584.4 |

IUPAC Name |

[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1 |

InChI Key |

LJVCXBYIAUSOIN-PRNPZUBZSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Hiptagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[SHANGHAI, CN – December 17, 2025] – Hiptagin, a naturally occurring nitro-substituted glycoside, stands as a molecule of significant interest due to its unique chemical structure. First isolated in 1920 by Gorter from Hiptage benghalensis Kurz, it is recognized as the inaugural member of the 3-nitropropionic acid (3-NPA) sugar ester class of compounds.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties and a representative experimental protocol for its isolation and characterization, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure and Properties

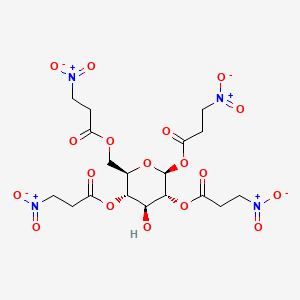

This compound is characterized by a glucose core esterified with four molecules of 3-nitropropionic acid. Its systematic IUPAC name is [(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate. The presence of multiple nitro groups and ester linkages contributes to its distinct chemical properties and potential biological activities.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₂₄N₄O₁₈ | PubChem |

| Molecular Weight | 584.4 g/mol | PubChem |

| IUPAC Name | [(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate | PubChem |

| Canonical SMILES | C1=C(C=C(C=C1[C@H]2--INVALID-LINK--COOC(=O)CC--INVALID-LINK--[O-])OOC(=O)CC--INVALID-LINK--[O-])O">C@@HOOC(=O)CC--INVALID-LINK--[O-])O)OOC(=O)CC--INVALID-LINK--[O-] | PubChem |

| InChI Key | JMPKPWBLQUWFHQ-UHFFFAOYSA-N | PubChem |

Visualization of this compound's Structure

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.

References

Hiptagin: A Technical Guide to its Natural Source, Isolation, and Putative Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiptagin is a naturally occurring compound found within the plant species Hiptage benghalensis. This technical guide provides a comprehensive overview of the botanical origin of this compound, methodologies for its extraction and isolation, and an exploration of its potential biological significance. Due to the limited direct research on this compound's specific cellular interactions, this document also presents a putative signaling pathway based on the known effects of structurally related nitro-compounds in plant and mammalian systems. All quantitative data from cited literature are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts.

Natural Source and Plant Origin

-

Botanical Name: Hiptage benghalensis (L.) Kurz

-

Common Names: Madhavi lata, Hiptage, Helicopter Flower

-

Habitat: This plant thrives in a variety of habitats, from warm temperate to tropical climates, and is often found in forests and along waterways.

The stem and bark of Hiptage benghalensis are reported to contain this compound. The plant has a history of use in traditional medicine for various ailments, suggesting the presence of bioactive compounds like this compound.

Quantitative Data on this compound and Related Compounds

| Plant Part | Extract Type | Solvent System | Yield (% w/w) | Reference |

| Leaves | Crude Flavonoid Extract | 80% Methanol followed by partitioning | Not Specified | Yadav & Kumar |

| Leaves | Petroleum Ether Extract | Petroleum Ether | 0.38 | Sathis Kumar et al. |

| Leaves | Chloroform Extract | Chloroform | 0.70 | Sathis Kumar et al. |

| Leaves | Ethyl Acetate Extract | Ethyl Acetate | 0.86 | Sathis Kumar et al. |

| Leaves | Alcohol Extract | Ethanol | 3.21 | Sathis Kumar et al. |

| Leaves | Water Extract | Chloroform-water | 6.08 | Sathis Kumar et al. |

Table 1: Summary of Extraction Yields from Hiptage benghalensis

Experimental Protocols

The following protocols are based on established methods for the extraction of flavonoids and other phytochemicals from Hiptage benghalensis and can be adapted for the specific isolation of this compound.

General Flavonoid Extraction from Aerial Parts

This protocol provides a general method for the extraction of flavonoids, which can serve as a preliminary step for the isolation of this compound.

Materials:

-

Dried and powdered aerial parts (leaves, stems) of Hiptage benghalensis

-

80% Methanol

-

Petroleum Ether

-

Diethyl Ether

-

Ethyl Acetate

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh the dried, powdered plant material.

-

Place the powdered material in a thimble and perform Soxhlet extraction with 80% methanol for 24 hours.

-

Filter the methanolic extract.

-

Concentrate the filtrate using a rotary evaporator.

-

Sequentially partition the concentrated extract with petroleum ether, diethyl ether, and ethyl acetate.

-

The different fractions can then be further analyzed for the presence of this compound.

Successive Solvent Extraction of Leaves

This method allows for the separation of compounds based on polarity.

Materials:

-

Shade-dried leaf powder of Hiptage benghalensis

-

Petroleum ether (60-80 °C)

-

Chloroform

-

Ethyl acetate

-

Ethanol

-

Chloroform-water

-

Soxhlet apparatus

-

Maceration vessel

-

Rotary evaporator

Procedure:

-

Pack the dried leaf powder into the thimble of a Soxhlet apparatus.

-

Perform successive extractions with petroleum ether, chloroform, ethyl acetate, and ethanol.

-

After ethanol extraction, dry the remaining plant material (marc).

-

Macerate the dried marc with chloroform-water for 24 hours.

-

Concentrate each solvent extract separately using a rotary evaporator to obtain the crude extracts.

Putative Signaling Pathway of this compound

Direct research on the specific signaling pathways modulated by this compound is currently unavailable. However, based on its chemical structure, which includes nitro groups, a putative pathway can be proposed by examining the known cellular effects of other organic nitro-compounds. Nitro-compounds in biological systems are known to interact with key signaling molecules and pathways, often through the generation of nitric oxide (NO) or by acting as electrophiles.

One plausible hypothetical pathway involves the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade , a crucial pathway involved in cellular processes like proliferation, differentiation, and stress response.

DOT Script for Putative this compound-Modulated MAPK Pathway

Caption: Putative MAPK signaling pathway modulated by this compound.

DOT Script for Experimental Workflow

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound, a constituent of Hiptage benghalensis, presents an interesting subject for phytochemical and pharmacological research. This guide has consolidated the available information on its natural source and provided adaptable protocols for its extraction and isolation. The proposed signaling pathway, based on the activity of related nitro-compounds, offers a starting point for investigating the molecular mechanisms of this compound's biological effects. Further research is warranted to quantify this compound in its native source, refine isolation protocols, and elucidate its precise biosynthetic and cellular signaling pathways to fully understand its therapeutic potential.

References

The Enigmatic Path to Hiptagin: A Proposed Biosynthetic Journey in Plants

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Hiptagin, a potent hypoglycemic and structurally unique cyanogenic glycoside from Hiptage benghalensis, holds significant promise for therapeutic applications. Despite its pharmacological importance, the complete biosynthetic pathway of this compound in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related plant secondary metabolites to propose a putative pathway for this compound formation. By dissecting the molecular architecture of this compound, we can infer a sequence of enzymatic reactions, from primary metabolic precursors to the final glycosylated product. This document outlines a hypothetical biosynthetic route, details plausible enzymatic mechanisms, and provides generalized experimental protocols that can be adapted to validate this proposed pathway. Furthermore, we present quantitative data from related biosynthetic systems in a structured format and utilize graphical representations to visualize the proposed metabolic cascade and experimental workflows. This guide aims to serve as a foundational resource to stimulate and direct future research into the biosynthesis of this important natural product, paving the way for its potential biotechnological production.

Introduction to this compound and its Biological Significance

A Putative Biosynthetic Pathway for this compound

The biosynthesis of complex natural products in plants typically involves the modification of primary metabolites through a series of enzymatic reactions, including oxidation, reduction, methylation, acylation, and glycosylation.[4] Based on the structure of this compound and known biosynthetic pathways of similar compounds, we propose a multi-step pathway originating from amino acid and fatty acid metabolism.

Proposed Origin of the Aglycone Backbone

The aglycone of this compound is a C6 hexane derivative with multiple functional groups. A plausible precursor for this backbone is a fatty acid or a related compound derived from the acetate pathway. The presence of the methylsulfonyl group suggests the involvement of sulfur metabolism, likely with S-adenosylmethionine (SAM) as a methyl donor and cysteine or methionine providing the sulfur atom.[5]

Formation of the Cyano-Propenyl Group

The α,β-unsaturated nitrile moiety is a distinctive feature of this compound. The biosynthesis of nitrile-containing compounds in plants often originates from amino acids.[6][7] It is hypothesized that an amino acid precursor undergoes decarboxylation and oxidation to form an aldoxime, which is then dehydrated to yield the nitrile.[8] The formation of the double bond could occur via a desaturase enzyme.

Hydroxylation and Methylsulfonylation

The hexane backbone is adorned with two hydroxyl groups and a terminal methylsulfonyl group. The hydroxylation is likely catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile class of enzymes in plant secondary metabolism. The introduction of the methylsulfonyl group is a less common modification. It is proposed to occur through the action of a methyltransferase using SAM to methylate a thiol-containing intermediate, followed by oxidation to the sulfone.[5]

Glucosylation of the Aglycone

The final step in this compound biosynthesis is the attachment of a glucose molecule to the aglycone. This reaction is typically catalyzed by a UDP-dependent glycosyltransferase (UGT).[9] These enzymes utilize UDP-glucose as an activated sugar donor to transfer the glucosyl moiety to a specific hydroxyl group on the aglycone, in this case, at the C1 position.[10]

Proposed Enzymatic Steps and Intermediates

The following table summarizes the hypothetical enzymatic reactions and intermediates involved in the biosynthesis of this compound.

| Step | Proposed Reaction | Precursor/Intermediate | Enzyme Class | Product/Intermediate |

| 1 | Fatty Acid Synthesis/Modification | Acetyl-CoA | Fatty Acid Synthase Complex & Modifying Enzymes | C6 Carboxylic Acid Derivative |

| 2 | Amino Acid Derivatization | Amino Acid (e.g., Alanine) | Decarboxylase, Oxidase | Aldoxime Intermediate |

| 3 | Nitrile Formation | Aldoxime Intermediate | Dehydratase (e.g., Nitrilase superfamily) | Nitrile Intermediate |

| 4 | Condensation | C6 Carboxylic Acid Derivative + Nitrile Intermediate | Condensing Enzyme (e.g., Thiolase-like) | This compound Aglycone Precursor |

| 5 | Desaturation | This compound Aglycone Precursor | Desaturase | Propenyl Intermediate |

| 6 | Hydroxylation (x2) | Propenyl Intermediate | Cytochrome P450 Monooxygenase (CYP450) | Dihydroxy Intermediate |

| 7 | Thiolation | Dihydroxy Intermediate | Thioltransferase | Thiolated Intermediate |

| 8 | Methylation | Thiolated Intermediate | S-adenosylmethionine (SAM)-dependent Methyltransferase | Methylthio Intermediate |

| 9 | Oxidation | Methylthio Intermediate | Oxidase | Methylsulfonyl Aglycone |

| 10 | Glucosylation | Methylsulfonyl Aglycone | UDP-dependent Glycosyltransferase (UGT) | This compound |

Visualizing the Proposed Biosynthetic Pathway

To provide a clearer understanding of the proposed biosynthetic route, the following diagrams illustrate the key stages and their logical flow.

Caption: A proposed biosynthetic pathway for this compound.

Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-pronged experimental approach, combining classical biochemical techniques with modern 'omics' technologies.[11][12]

Isotope Labeling Studies

Objective: To trace the incorporation of primary metabolites into the this compound molecule.

Protocol:

-

Precursor Selection: Based on the proposed pathway, select isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹⁵N-amino acids, ³⁴S-cysteine).

-

Administration: Administer the labeled precursors to Hiptage benghalensis plants or cell cultures.

-

Incubation: Allow sufficient time for the plant to metabolize the labeled compounds.

-

Extraction and Purification: Extract the secondary metabolites and purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine the position and extent of isotope incorporation.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Protocol:

-

Tissue Selection: Collect tissues from Hiptage benghalensis that are actively producing this compound (e.g., young leaves, roots).

-

RNA Sequencing: Extract total RNA and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Differential Expression Analysis: Compare the transcriptomes of high- and low-Hiptagin-producing tissues or plants under different conditions to identify differentially expressed genes.

-

Candidate Gene Annotation: Annotate the differentially expressed genes and identify candidates belonging to the proposed enzyme families (CYP450s, UGTs, methyltransferases, etc.).

-

Co-expression Analysis: Identify networks of co-expressed genes that may be involved in the same pathway.[13]

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes.

Protocol:

-

Gene Cloning and Expression: Clone the candidate genes into a suitable expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express and purify the recombinant enzymes.

-

Substrate Synthesis: Chemically synthesize the proposed intermediate substrates.

-

Enzyme Assay: Incubate the purified enzyme with the putative substrate and necessary co-factors (e.g., NADPH for CYP450s, SAM for methyltransferases, UDP-glucose for UGTs).

-

Product Analysis: Analyze the reaction products using LC-MS or GC-MS to confirm enzyme activity and substrate specificity.

Experimental Workflow Visualization

Caption: A generalized workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data from Related Biosynthetic Pathways

While specific quantitative data for this compound biosynthesis is not yet available, data from well-characterized pathways of similar compounds can provide valuable benchmarks for future research.

| Enzyme Class | Example Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| CYP450 | CYP79A1 | L-Tyrosine | 25 | 1.5 | Sorghum bicolor | (PMID: 9482701) |

| UGT | UGT85B1 | Dhurrin aglycone | 150 | 0.8 | Sorghum bicolor | (PMID: 10806473) |

| Methyltransferase | Caffeic acid O-methyltransferase | Caffeic acid | 50 | 0.25 | Arabidopsis thaliana | (PMID: 10449293) |

Note: The data presented are for illustrative purposes and represent enzymes involved in cyanogenic glycoside and phenylpropanoid biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a compelling area of research with implications for drug development and biotechnology. The proposed pathway in this guide provides a theoretical framework to direct future experimental investigations. The elucidation of the complete biosynthetic pathway, including the identification and characterization of all involved enzymes and genes, will be a significant step forward. This knowledge will not only deepen our understanding of plant secondary metabolism but also enable the heterologous production of this compound and its analogs through metabolic engineering. The integration of multi-omics approaches with classical biochemical methods will be instrumental in unraveling the enigmatic biosynthetic journey to this potent natural product.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Synthetic biology of plant natural products: From pathway elucidation to engineered biosynthesis in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rice Secondary Metabolites: Structures, Roles, Biosynthesis, and Metabolic Regulation [mdpi.com]

- 5. Mechanism of biosynthesis of methylsulfones from PCBs and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. snscourseware.org [snscourseware.org]

- 12. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Hiptagin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hiptagin is a naturally occurring 3-nitropropionic acid (3-NPA) glycoside first isolated from Hiptage benghalensis[1][2]. It is also found in other plant species, including Lotus pedunculatus[1][2]. As a derivative of 3-NPA, a well-known neurotoxin, the biological activities of this compound are intrinsically linked to the release of 3-NPA upon hydrolysis[1][2]. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While quantitative data for isolated this compound is limited in the current scientific literature, this guide summarizes the available information for its aglycone, 3-NPA, and relevant plant extracts to provide a comprehensive resource for researchers.

Known Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its 3-NPA moiety. The most well-documented of these include antifeedant properties, activation of the Nrf2-ARE antioxidant pathway, and neurotoxicity through the inhibition of succinate dehydrogenase.

Antifeedant Activity

This compound has demonstrated potent antifeedant effects against certain insect larvae. This activity is of interest for the development of natural insecticides.

-

Activity: this compound shows significant antifeedant activity against the third-instar larvae of the New Zealand grass grub, Costelytra zealandica[1][2].

Activation of the Nrf2-ARE Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress.

-

Activity: this compound has been identified as a potent activator of the Nrf2-ARE pathway, suggesting its potential therapeutic application in conditions associated with oxidative stress, such as neurodegenerative diseases[1][2].

Neurotoxicity and Inhibition of Succinate Dehydrogenase

The toxicity of this compound is primarily due to the release of 3-NPA, which is a well-characterized irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the Krebs cycle[1][2][3][4].

-

Mechanism: 3-NPA acts as a "suicide" inhibitor of SDH. The enzyme itself converts 3-NPA into a reactive species that covalently modifies a critical arginine residue within the active site, leading to irreversible inactivation[3][4].

-

Consequences: Inhibition of SDH disrupts mitochondrial respiration, leading to decreased ATP production, energy depletion, and increased production of reactive oxygen species (ROS), ultimately causing neuronal cell death[3][4]. This mechanism underlies the neurotoxicity observed in animal models of Huntington's disease using 3-NPA[1].

Quantitative Data

As previously mentioned, specific quantitative data for purified this compound is scarce. The following tables summarize the available quantitative data for 3-Nitropropionic acid (3-NPA) and extracts from Hiptage benghalensis, the plant from which this compound was first isolated. This information can serve as a valuable reference for researchers investigating the biological effects of this compound.

Table 1: Quantitative Data for 3-Nitropropionic Acid (3-NPA)

| Biological Activity | Test System | Parameter | Value | Reference(s) |

| Neurotoxicity | Rat model of Huntington's disease | Neurotoxic Threshold of SDH Inhibition | 50-60% of control | [5] |

| Neurotoxicity | PC12 cells | Cell Viability (Trypan Blue Exclusion) | Significant decrease at 4-8 mM (48h) | [6] |

| SDH Inhibition | CHO cells | Inhibition of formazan production | Observed at doses as low as 10⁻⁸ M | [2] |

Table 2: Quantitative Data for Hiptage benghalensis Extracts

| Biological Activity | Extract Type | Test System | Parameter | Value | Reference(s) |

| Insecticidal Activity | Acetone root bark extract | Aedes albopictus larvae | LC₉₀ | 11.15 ppm | [7] |

| Insecticidal Activity | Acetone root bark extract | Anopheles barbirostris larvae | LC₉₀ | 13.28 ppm | [7] |

| Insecticidal Activity | Acetone root bark extract | Culex quinquefasciatus larvae | LC₉₀ | 16.78 ppm | [7] |

| Anti-inflammatory Activity | Ethanol leaf extract | Carrageenan-induced rat paw edema | - | Significant (p<0.05) | [8] |

| Analgesic Activity | Ethanol leaf extract | Acetic acid-induced writhing in mice | - | Significant | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of this compound and its aglycone, 3-NPA.

Antifeedant Bioassay

This protocol is a general guideline for assessing the antifeedant activity of this compound against insect larvae, based on the methods used for other natural compounds.

-

Test Substance Preparation: Dissolve this compound in an appropriate solvent (e.g., ethanol or acetone) to prepare a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

-

Diet Preparation: Prepare an artificial diet suitable for the target insect species (e.g., Costelytra zealandica). Incorporate the different concentrations of this compound into the diet. A control diet containing only the solvent should also be prepared.

-

Experimental Setup: Place a known number of third-instar larvae into individual containers with a pre-weighed amount of the treated or control diet.

-

Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and light cycle) suitable for the insect species.

-

Data Collection: After a defined period (e.g., 24-48 hours), record the amount of diet consumed by each larva. The weight of the remaining diet is measured after drying to account for water loss.

-

Calculation: Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] * 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed. An EC₅₀ (Effective Concentration to deter feeding by 50%) can be determined by probit analysis of the dose-response data.

Nrf2-ARE Pathway Activation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of the Nrf2-ARE pathway in a cell-based system.

-

Cell Culture: Culture HepG2 cells that are stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

-

Cell Seeding: Seed the ARE-luciferase HepG2 cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., tert-butylhydroquinone).

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for Nrf2 activation and subsequent luciferase expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter) to account for any cytotoxic effects of the compound. The results are typically expressed as fold induction over the vehicle control. An EC₅₀ value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay (MTT Assay)

The MTT assay is a colorimetric method that can be adapted to measure the inhibition of SDH activity in cultured cells.

-

Cell Culture: Culture a suitable cell line (e.g., neuronal cells like SH-SY5Y or PC12) in a 96-well plate.

-

Treatment: Treat the cells with various concentrations of this compound or 3-NPA for a defined period. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases, including SDH, reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells and the activity of mitochondrial dehydrogenases. A decrease in absorbance in treated cells compared to control cells indicates inhibition of SDH activity and/or cytotoxicity. The IC₅₀ value (the concentration that inhibits 50% of the formazan formation) can be determined from the dose-response curve.

Assessment of Mitochondrial Respiration

This protocol provides a general framework for measuring the effect of this compound on mitochondrial oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

-

Cell Culture: Seed cells (e.g., primary neurons or a neuronal cell line) in a specialized microplate for extracellular flux analysis and allow them to adhere.

-

Treatment: Treat the cells with this compound at various concentrations for a specified duration.

-

Assay Setup: Prior to the assay, replace the culture medium with a specialized assay medium.

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition: The instrument measures the oxygen consumption rate (OCR) in real-time before and after each injection.

-

Data Analysis: From the OCR measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells would indicate mitochondrial dysfunction, consistent with SDH inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.

This compound's Mechanism of Action: From Hydrolysis to Cellular Effects

This diagram provides a high-level overview of how this compound exerts its biological effects.

Caption: Overview of this compound's mechanism of action.

Nrf2-ARE Signaling Pathway Activation by this compound (via 3-NPA)

This diagram details the molecular cascade leading to the activation of the Nrf2-ARE antioxidant response pathway.

Caption: Nrf2-ARE pathway activation by 3-NPA from this compound.

Inhibition of Mitochondrial Electron Transport Chain by this compound (via 3-NPA)

This diagram illustrates the inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain by 3-NPA.

Caption: Inhibition of mitochondrial Complex II by 3-NPA from this compound.

Experimental Workflow for Assessing this compound's Neurotoxicity

This diagram outlines a typical workflow for investigating the neurotoxic effects of this compound in a cell-based model.

Caption: Workflow for neurotoxicity assessment of this compound.

References

- 1. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Cellular Mechanisms of Action of Bioactive Compounds from Hiptage benghalensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hiptage benghalensis (L.) Kurz, a plant traditionally used in Ayurvedic medicine, is a source of various bioactive compounds, including flavonoids, terpenoids, and potentially, the compound known as Hiptagin. While specific in-depth research on the cellular mechanism of action of isolated this compound is limited in publicly available scientific literature, studies on extracts of Hiptage benghalensis provide significant insights into its potential therapeutic effects. These extracts have demonstrated notable anti-inflammatory, antioxidant, and anticancer properties. This technical guide synthesizes the current understanding of the cellular and molecular mechanisms of action of bioactive constituents from Hiptage benghalensis, with a focus on their effects on cancer cells and inflammatory pathways. The available quantitative data is presented, along with detailed experimental protocols for key assays and visualizations of the implicated signaling pathways.

Introduction

Anticancer Activity: Induction of Apoptosis

Methanolic extracts of Hiptage benghalensis have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death, mediated by an increase in reactive oxygen species (ROS) and the activation of key executioner enzymes.

Quantitative Data: Cytotoxicity of Hiptage benghalensis Methanolic Extract

The half-maximal inhibitory concentration (IC50) values of the methanolic extract against three human cancer cell lines after 48 hours of treatment are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Human Cervical Carcinoma | 140.3 ± 11.2 |

| MCF-7 | Human Breast Cancer | 120.6 ± 9.8 |

| IMR-32 | Human Neuroblastoma | 160.2 ± 12.5 |

| Data from Pharmacognosy Research.[2] |

Signaling Pathway: Apoptosis Induction

The anticancer activity of Hiptage benghalensis extract is linked to the intrinsic pathway of apoptosis. This is initiated by an increase in intracellular ROS, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Caption: Apoptosis induction pathway by Hiptage benghalensis extract.

Anti-inflammatory and Antioxidant Mechanisms

Extracts of Hiptage benghalensis have demonstrated significant anti-inflammatory and antioxidant activities, supporting their traditional use in treating inflammatory conditions.

Anti-inflammatory Action

The anti-inflammatory effects are attributed to compounds like Hiptagenic acid, a triterpenoid that may inhibit the cyclooxygenase (COX) pathways. Flavonoids present in the extract also contribute to these effects. Animal models have shown a reduction in paw edema, indicating a systemic anti-inflammatory response. The inhibition of pro-inflammatory cytokines is a likely mechanism.

Antioxidant Activity

The antioxidant properties of Hiptage benghalensis are primarily due to its rich content of flavonoids and phenolic compounds. These compounds are known to scavenge free radicals, thereby protecting cells from oxidative damage.[3] This free-radical scavenging activity is a fundamental mechanism underlying its protective effects against various diseases.

Signaling Pathway: General Anti-inflammatory and Antioxidant Action

The bioactive compounds in Hiptage benghalensis likely modulate key inflammatory and antioxidant signaling pathways. A generalized representation of these interconnected pathways is shown below.

Caption: General anti-inflammatory and antioxidant pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of Hiptage benghalensis extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the plant extract on cancer cell lines and calculate the IC50 value.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, IMR-32)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hiptage benghalensis methanolic extract

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, treat the cells with various concentrations of the Hiptage benghalensis methanolic extract (e.g., 10, 30, 100, 300, and 500 µg/mL) and incubate for 48 hours.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key marker of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Lyse the treated and untreated cells to obtain protein extracts.

-

Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

Express the results as the fold increase in caspase-3 activity in treated cells compared to untreated controls.

Experimental Workflow Diagram

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

The available evidence strongly suggests that extracts from Hiptage benghalensis possess significant anticancer and anti-inflammatory properties, mediated through the induction of apoptosis, inhibition of inflammatory pathways, and antioxidant activity. However, a significant knowledge gap remains concerning the specific cellular and molecular mechanisms of its individual bioactive constituents, including this compound.

Future research should focus on the isolation and purification of this compound and other key compounds from Hiptage benghalensis. Subsequent in-depth studies are required to:

-

Elucidate the precise molecular targets of these isolated compounds.

-

Map the specific signaling pathways they modulate in various cell types.

-

Determine their pharmacokinetic and pharmacodynamic profiles in preclinical models.

A thorough understanding of the mechanism of action of individual compounds like this compound will be crucial for the development of novel, targeted therapeutics for cancer and inflammatory diseases.

References

Unveiling the Pharmacological Potential of Hiptage benghalensis Constituents: A Technical Guide

An important note on "Hiptagin": Initial searches for the pharmacological properties of "this compound derivatives" yielded limited specific results. While this compound is a recognized chemical constituent of Hiptage benghalensis, the available scientific literature does not contain substantial information on its pharmacological activities or its derivatives. Therefore, this technical guide will focus on the well-researched, prominent bioactive compounds isolated from Hiptage benghalensis—namely mangiferin, β-sitosterol, and friedelin—and their respective derivatives, for which a considerable body of pharmacological data exists.

This guide provides a comprehensive overview of the pharmacological properties of these key constituents, intended for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate further research and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the biological activities of mangiferin, β-sitosterol, friedelin, and their derivatives.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

| Compound/Derivative | Cell Line | Activity | IC50 Value | Citation(s) |

| Mangiferin | SGC-7901 (Gastric Cancer) | Cytotoxicity | 4.79 µmol/L (24h), 8.63 µmol/L (48h), 16.00 µmol/L (72h) | [1] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 41.2 µg/mL | [2] | |

| HeLa (Cervical Cancer) | Cytotoxicity | 44.7 µg/mL | [2] | |

| Mia-PaCa2 (Pancreatic Cancer) | Cytotoxicity | 10 µM | [3] | |

| β-Sitosterol | HepG2 (Liver Cancer) | Cytotoxicity | 6.85 ± 0.61 µg/mL | [4] |

| Huh7 (Liver Cancer) | Cytotoxicity | 8.71 ± 0.21 µg/mL | [4] | |

| MCF-7 (Breast Cancer) | Cytotoxicity | 187.61 µg/mL | [5] | |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 874.156 µg/mL | [5] | |

| β-Sitosterol-glucoside | HepG2 (Liver Cancer) | Cytotoxicity | 4.64 ± 0.48 µg/mL | [4] |

| Huh7 (Liver Cancer) | Cytotoxicity | 5.25 ± 0.14 µg/mL | [4] | |

| 3β-glucose sitosterol | MCF-7 (Breast Cancer) | Cytotoxicity | 265 µg/mL | [5][6] |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 393.862 µg/mL | [5][6] | |

| Sitostenone | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 128.11 µM | [5][6] |

| Friedelin | MCF-7 (Breast Cancer) | Cytotoxicity | 0.51 µg/mL (48h) | [7] |

| KB (Oral Cancer) | Cytotoxicity | 117.25 µM (24h), 58.72 µM (48h) | [8] |

Table 2: Anti-inflammatory and Antioxidant Activities

| Compound/Derivative | Assay | Activity | IC50 / Inhibition | Citation(s) |

| Mangiferin | DPPH Radical Scavenging | Antioxidant | 33.5 mM | [9] |

| DPPH Radical Scavenging | Antioxidant | 15.548 µg/mL | [10] | |

| Methanolic Extract (Antioxidant) | Antioxidant | EC50: 5.8 ± 0.96 μg/ml | [11] | |

| β-Sitosterol | Rat Paw Edema | Anti-inflammatory | 50-70% inhibition (50-200 mg/kg) | [12] |

| Mouse Ear Edema | Anti-inflammatory | 75% inhibition | [12] | |

| Friedelin | DPPH Radical Scavenging | Antioxidant | 21.1 mM | [13] |

| Hydroxyl Radical Scavenging | Antioxidant | 19.8 mM | [13] | |

| Nitric Oxide Radical Scavenging | Antioxidant | 22.1 mM | [13] | |

| Superoxide Radical Scavenging | Antioxidant | 21.9 mM | [13] | |

| Protein Denaturation | Anti-inflammatory | IC50 14.87 ± 1.51 μg/ml | [14] | |

| Carrageenan-induced Paw Edema | Anti-inflammatory | 52.5% inhibition (40 mg/kg) | [14] | |

| Croton oil-induced Ear Edema | Anti-inflammatory | 68.7% inhibition (40 mg/kg) | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Procedure:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[15]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.

-

Compound Treatment: The test compound (e.g., mangiferin extract) is prepared in various concentrations (e.g., 62.5-500µg/ml) and added to the wells. The plates are then incubated for a specified period (e.g., 48 hours) in a CO2 incubator.[15]

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 1 mg/mL. The plates are incubated for an additional period to allow for the formation of formazan crystals.[15]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a rodent model.

Procedure:

-

Animal Model: Wistar rats are used for this assay.

-

Compound Administration: The test compound (e.g., β-sitosterol at 10 and 20 mg/kg) is administered intraperitoneally (i.p.). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.[16]

-

Induction of Edema: After a set time following compound administration, a subcutaneous injection of carrageenan is given into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of a compound.

Procedure:

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: The test compound (e.g., friedelin) is dissolved to prepare various concentrations.

-

Reaction Mixture: The test compound solution is mixed with the DPPH solution. A control is prepared with the solvent and DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[14]

Signaling Pathways and Mechanisms of Action

The bioactive constituents of Hiptage benghalensis exert their pharmacological effects through the modulation of various cellular signaling pathways.

Mangiferin: Modulation of Cancer-Related Signaling Pathways

Mangiferin has been shown to possess anticancer properties by influencing multiple signaling cascades involved in cell proliferation, apoptosis, and metastasis.[17][18]

β-Sitosterol: Attenuation of Inflammatory Signaling

β-Sitosterol demonstrates anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.[19][20]

Friedelin: Induction of Apoptosis in Cancer Cells

Friedelin has been shown to induce apoptosis in cancer cells through the modulation of the intrinsic apoptotic pathway and other signaling cascades.[21][22][23]

Conclusion and Future Directions

The constituents of Hiptage benghalensis, particularly mangiferin, β-sitosterol, and friedelin, exhibit a wide range of promising pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. The data and protocols presented in this guide offer a solid foundation for further research into these compounds and their derivatives. Future studies should focus on the synthesis of novel derivatives to enhance bioavailability and efficacy, as well as in-depth investigations into their mechanisms of action using advanced molecular techniques. While the potential of "this compound" remains largely unexplored, the rich phytochemistry of Hiptage benghalensis provides a valuable resource for the discovery and development of new therapeutic agents.

References

- 1. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Hepatocellular-Cancer Activity Exerted by β-Sitosterol and β-Sitosterol-Glucoside from Indigofera zollingeriana Miq | MDPI [mdpi.com]

- 5. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. worldwidejournals.com [worldwidejournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Sitosterol Circumvents Obesity Induced Inflammation and Insulin Resistance by down-Regulating IKKβNF-κB and JNK Signaling Pathway in Adipocytes of Type 2 Diabetic Rats – MAHER [maher.ac.in]

- 20. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Friedelin induces apoptosis in oral cancer: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Friedelin inhibits the growth and metastasis of human leukemia cells via modulation of MEK/ERK and PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Hiptagin: A Promising Frontier in Anti-Inflammatory Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in pharmaceutical research. Hiptagin, a naturally occurring 3-nitropropionic acid glycoside found in plants such as Hiptage benghalensis, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anti-inflammatory agent, focusing on its core mechanism of action, relevant signaling pathways, and the experimental methodologies required for its evaluation. While direct quantitative data on the anti-inflammatory activity of isolated this compound is currently limited in publicly available literature, this guide synthesizes the existing evidence, outlines a clear mechanistic hypothesis, and provides detailed protocols to facilitate further research and development in this promising area.

Introduction

This compound is a 3-nitropropionic acid glycoside that has been identified in various plant species, most notably Hiptage benghalensis.[1] Traditionally, extracts of this plant have been used in Ayurvedic medicine for their purported anti-inflammatory properties.[1] Modern scientific investigation has begun to shed light on the molecular mechanisms that may underlie these traditional uses, with a particular focus on this compound's role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1] This pathway is a master regulator of cellular defense against oxidative stress, a key contributor to the inflammatory cascade.

This guide will delve into the known and hypothesized anti-inflammatory mechanisms of this compound, provide detailed experimental protocols for its investigation, and present the necessary tools for visualizing the complex signaling pathways involved.

Mechanism of Action: The Nrf2-NF-κB Axis

The primary hypothesis for this compound's anti-inflammatory activity centers on its ability to activate the Nrf2 signaling pathway.

2.1. Nrf2 Activation

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to activators like this compound, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including antioxidant enzymes.

2.2. Crosstalk with NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Emerging evidence strongly suggests a negative regulatory relationship between the Nrf2 and NF-κB pathways. The activation of Nrf2 by compounds like this compound can suppress NF-κB signaling through several mechanisms, including:

-

Inhibition of IκBα degradation: Nrf2 activation can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Reduced Oxidative Stress: By upregulating antioxidant enzymes, Nrf2 activation diminishes the reactive oxygen species (ROS) that can act as secondary messengers to activate the NF-κB pathway.

This intricate interplay between Nrf2 and NF-κB positions this compound as a compelling candidate for modulating inflammatory responses.

Signaling Pathways

To visually represent the complex molecular interactions involved in this compound's proposed anti-inflammatory mechanism, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound-mediated activation of the Nrf2 pathway.

Caption: Crosstalk between Nrf2 and NF-κB pathways.

Quantitative Data on Anti-Inflammatory Activity

A thorough review of the current scientific literature reveals a notable gap in quantitative data specifically for the anti-inflammatory effects of isolated this compound. While studies on crude extracts of Hiptage benghalensis have demonstrated anti-inflammatory and analgesic properties, the precise contribution of this compound to these effects has not been quantified.[2]

To facilitate future research and provide a framework for data comparison, the following tables illustrate the types of quantitative data that are crucial for characterizing this compound's anti-inflammatory potential. Researchers are encouraged to populate these tables as data becomes available.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Concentration | IC50 Value (µM) | % Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| TNF-α Production | THP-1 | LPS | Data not available | Data not available | Data not available | |

| IL-6 Production | PBMC | PHA | Data not available | Data not available | Data not available | |

| IL-1β Production | THP-1 | LPS | Data not available | Data not available | Data not available | |

| COX-2 Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| iNOS Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Species | This compound Dose (mg/kg) | Route of Administration | % Inhibition of Edema/Inflammation | Reference |

| Carrageenan-Induced Paw Edema | Rat | Data not available | Oral/IP | Data not available | |

| LPS-Induced Systemic Inflammation | Mouse | Data not available | IP | Data not available (e.g., cytokine reduction) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

5.1. In Vitro Assays

5.1.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Caption: Workflow for Nitric Oxide (NO) Production Assay.

5.1.2. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify specific proteins involved in these signaling cascades.

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound and/or LPS, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: General Workflow for Western Blot Analysis.

5.2. In Vivo Models

5.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Experimental Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Administer this compound or a vehicle control orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

After a set pre-treatment time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a novel anti-inflammatory agent. Its established role as a potent Nrf2 activator provides a strong mechanistic rationale for its potential to modulate the inflammatory response, primarily through the inhibition of the NF-κB pathway. However, the current body of literature lacks direct, quantitative evidence of this compound's anti-inflammatory efficacy.

Future research should prioritize the following:

-

In Vitro Quantification: Determine the IC50 values of isolated this compound for the inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β in relevant cell models.

-

Mechanism Elucidation: Conduct detailed Western blot analyses to confirm and quantify the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Perform dose-response studies using established animal models of inflammation, such as the carrageenan-induced paw edema model, to evaluate the in vivo efficacy of this compound.

-

Pharmacokinetic and Toxicological Studies: Investigate the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to assess its drug-like properties and safety profile.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory drug.

References

Investigating the Antioxidant Potential of Hiptagin and its Botanical Source, Hiptage benghalensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This has led to a surge in research focused on identifying novel antioxidant compounds from natural sources. Hiptagin, a nitro-glycosidic ester, and its botanical source, Hiptage benghalensis (L.) Kurz, have emerged as subjects of interest for their potential therapeutic properties, including antioxidant activity. This technical guide provides a comprehensive overview of the current state of research on the antioxidant potential of this compound and H. benghalensis extracts. It details the in vitro and in vivo evidence, explores the underlying molecular mechanisms, and offers detailed experimental protocols for the key assays used in these investigations. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This guide will delve into the scientific evidence supporting the antioxidant activity of H. benghalensis extracts, as direct studies on the isolated compound this compound are limited. The focus will be on the methodologies used to evaluate this potential and the potential signaling pathways involved.

In Vitro Antioxidant Activity

Several studies have employed various in vitro assays to evaluate the free radical scavenging and antioxidant capacity of extracts from different parts of Hiptage benghalensis. These assays are crucial for the initial screening and characterization of antioxidant potential.

Data Presentation

The following table summarizes the available quantitative data on the in vitro antioxidant activity of Hiptage benghalensis extracts.

| Plant Part | Extract Type | Assay | Result (IC50 Value) | Reference Compound (IC50 Value) |

| Leaves | Methanolic | DPPH | Not specified | Not specified |

| Stem | Ethanolic | DPPH | Not specified | Not specified |

| Root Bark | Acetone | DPPH | Not specified | Not specified |

Note: Specific IC50 values for Hiptage benghalensis extracts were not available in the reviewed literature abstracts. The presence of antioxidant activity was confirmed, but quantitative comparative data is limited.

Key In Vitro Antioxidant Assays

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound or extract.[6] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.[6] The degree of discoloration is proportional to the antioxidant's ability to donate a hydrogen atom.

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[7] It involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

In Vivo Antioxidant Activity

In vivo studies provide a more biologically relevant assessment of a substance's antioxidant potential by considering factors such as absorption, distribution, metabolism, and excretion.

Animal Models and Observed Effects

Studies on animal models, such as streptozotocin-induced diabetic rats, have shown that administration of Hiptage benghalensis extracts can improve the antioxidant profile.[10][11] This is evidenced by the amelioration of oxidative stress markers and the enhancement of the endogenous antioxidant defense system.[10]

Effects on Endogenous Antioxidant Enzymes

The antioxidant defense system of the body includes several key enzymes that play a crucial role in neutralizing ROS. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12]

-

Superoxide Dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).[13]

-

Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.[14]

-

Glutathione Peroxidase (GPx): GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reducing substrate.[15]

Molecular Mechanisms of Action: The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[16] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[16]

The phytochemicals present in Hiptage benghalensis, particularly flavonoids and other phenolic compounds, are known to be potent activators of the Nrf2 pathway.[17] By activating this pathway, these compounds can upregulate the expression of a wide array of antioxidant enzymes and proteins, thereby enhancing the cell's capacity to combat oxidative stress.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH Radical Scavenging Assay Protocol

Objective: To determine the free radical scavenging activity of this compound or H. benghalensis extracts.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test sample (this compound or plant extract)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Sample Solutions: Prepare a stock solution of the test sample and the positive control in the same solvent used for the DPPH solution. Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Assay Procedure:

-

Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well microplate.

-

Add an equal volume of the different concentrations of the test sample and positive control to the respective wells.

-

For the blank, add the solvent instead of the sample.

-

For the control, add the solvent instead of the sample to the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the control (DPPH solution without sample).

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Scavenging Assay Protocol

Objective: To determine the total antioxidant capacity of this compound or H. benghalensis extracts.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate buffered saline (PBS)

-

Test sample (this compound or plant extract)

-

Positive control (e.g., Trolox)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of the test sample and the positive control. Prepare a series of dilutions of the stock solution.

-

Assay Procedure:

-

Add a fixed volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.

-

Add a small volume of the different concentrations of the test sample and positive control (e.g., 10 µL) to the respective wells.

-

For the blank, add the solvent instead of the sample.

-

-

Incubation: Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the control (ABTS•+ solution without sample).

-

Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant capacity can also be expressed as Trolox equivalents by creating a standard curve with different concentrations of Trolox.

Visualizations

Signaling Pathway Diagram

Caption: The Nrf2-Keap1 signaling pathway for antioxidant defense.

Experimental Workflow Diagram

Caption: General workflow for assessing antioxidant potential.

Conclusion and Future Directions

The available scientific evidence strongly suggests that extracts from Hiptage benghalensis possess significant antioxidant potential. This activity is attributed to the presence of a rich array of phytochemicals, including flavonoids and phenolic compounds. While this compound is a known constituent of this plant, there is a clear need for further research to isolate and characterize the antioxidant activity of this compound itself.

Future studies should focus on:

-

Isolation and purification of this compound from H. benghalensis to conduct specific antioxidant assays.

-

Quantitative analysis of the antioxidant capacity of purified this compound using a battery of in vitro assays to determine its IC50 values and compare them with standard antioxidants.

-

In vivo studies with purified this compound to evaluate its bioavailability, and its effects on endogenous antioxidant enzymes and markers of oxidative stress.

-

Elucidation of the specific molecular mechanisms by which this compound and other compounds from H. benghalensis exert their antioxidant effects, with a particular focus on the Nrf2 signaling pathway.

A deeper understanding of the antioxidant properties of this compound and other constituents of Hiptage benghalensis will be instrumental in validating its traditional uses and exploring its potential for the development of novel antioxidant-based therapeutic agents.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ajptonline.com [ajptonline.com]

- 4. jsirjournal.com [jsirjournal.com]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijariit.com [ijariit.com]

- 11. scispace.com [scispace.com]

- 12. Recent Developments in Enzymatic Antioxidant Defence Mechanism in Plants with Special Reference to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biozoojournals.ro [biozoojournals.ro]

- 15. Activities of antioxidant seminal plasma enzymes (SOD, CAT, GPX and GSR) are higher in jackasses than in stallions and are correlated with sperm motility in jackasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

Hiptage benghalensis Extract: A Potential Anticancer Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract